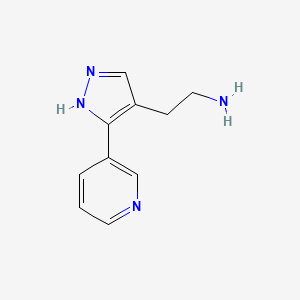![molecular formula C7H4ClNO2 B1489350 3-Chlorofuro[3,4-b]pyridin-5(7H)-one CAS No. 868636-46-8](/img/structure/B1489350.png)
3-Chlorofuro[3,4-b]pyridin-5(7H)-one
Overview
Description
3-Chlorofuro[3,4-b]pyridin-5(7H)-one, also known as 3-CFBP, is an organic compound belonging to the class of pyridinones. It is a colorless, water-soluble solid that has recently attracted attention due to its potential applications in the field of medicinal chemistry. 3-CFBP has been studied extensively in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been investigated.
Scientific Research Applications
3-Chlorofuro[3,4-b]pyridin-5(7H)-one has attracted attention due to its potential applications in the field of medicinal chemistry. It has been studied as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid. 3-Chlorofuro[3,4-b]pyridin-5(7H)-one has also been studied as an inhibitor of the enzyme thymidine kinase, which is involved in the metabolism of thymidine. In addition, 3-Chlorofuro[3,4-b]pyridin-5(7H)-one has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the metabolism of prostaglandins.
Mechanism of Action
The mechanism of action of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one is not fully understood. However, it is believed that 3-Chlorofuro[3,4-b]pyridin-5(7H)-one binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. In addition, 3-Chlorofuro[3,4-b]pyridin-5(7H)-one may interact with other amino acid residues in the active site, altering the enzyme's structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one have not been extensively studied. However, it has been shown to inhibit the activity of several enzymes involved in the metabolism of folic acid, thymidine, and prostaglandins. In addition, 3-Chlorofuro[3,4-b]pyridin-5(7H)-one has been shown to reduce the activity of several transcription factors involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chlorofuro[3,4-b]pyridin-5(7H)-one in laboratory experiments include its high solubility in water, its low toxicity, and its relatively low cost. The main limitation of using 3-Chlorofuro[3,4-b]pyridin-5(7H)-one in laboratory experiments is its relatively low potency compared to other inhibitors.
Future Directions
The potential applications of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one are numerous and varied. Further research is needed to explore its potential as an inhibitor of enzymes involved in the metabolism of other compounds, such as nucleotides and amino acids. In addition, further research is needed to explore its potential as an inhibitor of transcription factors involved in the regulation of gene expression. Finally, further research is needed to explore its potential as a therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
3-chloro-7H-furo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-5-6(9-2-4)3-11-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHKHXWXXMJOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Cl)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1489268.png)
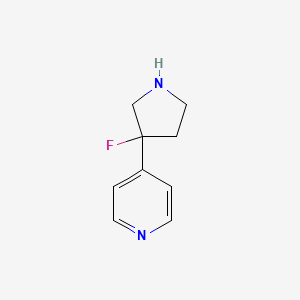
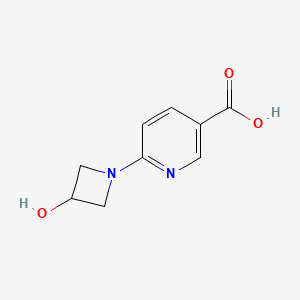

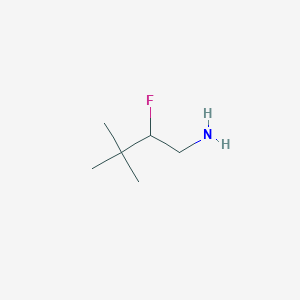
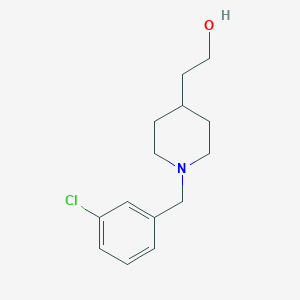
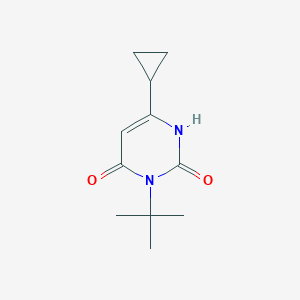
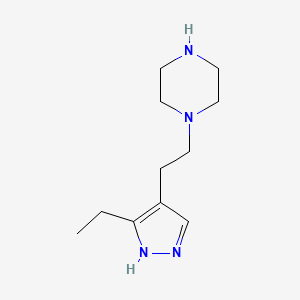
amine](/img/structure/B1489279.png)

![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)
